2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C32H45ClN2O3 It is a derivative of benzoate and is characterized by the presence of stearoylcarbohydrazonoyl and chlorobenzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of stearoyl chloride with carbohydrazide to form stearoylcarbohydrazide. This intermediate is then reacted with 2-hydroxybenzaldehyde to form 2-(2-stearoylcarbohydrazonoyl)phenol. Finally, this compound is esterified with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The stearoylcarbohydrazonoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzoate moiety may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects within cells. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Stearoylcarbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- 3-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- 2-Ethoxy-4-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of stearoylcarbohydrazonoyl and chlorobenzoate groups This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds
Eigenschaften
CAS-Nummer |
769149-65-7 |
---|---|
Molekularformel |
C32H45ClN2O3 |
Molekulargewicht |
541.2 g/mol |
IUPAC-Name |
[2-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C32H45ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-31(36)35-34-26-28-19-17-18-20-30(28)38-32(37)27-22-24-29(33)25-23-27/h17-20,22-26H,2-16,21H2,1H3,(H,35,36)/b34-26+ |
InChI-Schlüssel |
AVJBXEPEVLRUQM-JJNGWGCYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.